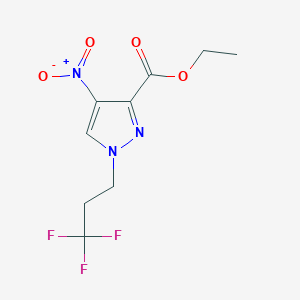
4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Descripción general
Descripción
4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its nitro group, trifluoropropyl group, and carboxylic acid ethyl ester functionalities, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid ethyl ester typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the nitration of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid ethyl ester using nitric acid under controlled conditions. The reaction is usually carried out in an acidic medium, often with the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also gaining traction in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitrate esters or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of 4-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid ethyl ester.
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrate esters and other oxidized derivatives.
Reduction: Amines and related derivatives.
Substitution: Alkylated or aminated derivatives.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid ethyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The trifluoropropyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy.
Comparación Con Compuestos Similares
4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the carboxylic acid ethyl ester group.
1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid ethyl ester: Lacks the nitro group.
4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid: Lacks the ethyl ester group.
Uniqueness: The presence of both the nitro group and the trifluoropropyl group in this compound provides unique chemical properties and reactivity compared to similar compounds
Propiedades
IUPAC Name |
ethyl 4-nitro-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O4/c1-2-19-8(16)7-6(15(17)18)5-14(13-7)4-3-9(10,11)12/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKDINPEAXMCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














